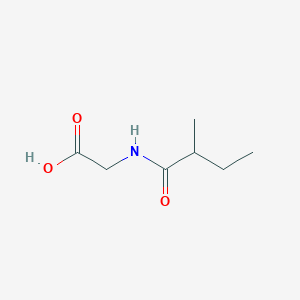
2-Methylbutyrylglycine
Übersicht
Beschreibung
2-Methylbutyrylglycine: is a compound with the molecular formula C7H13NO3 . It is an acyl glycine, which means it is a glycine molecule substituted by an acyl group. This compound is a minor metabolite of fatty acids and is involved in the metabolism of branched-chain amino acids, particularly isoleucine .
Wissenschaftliche Forschungsanwendungen
Chemie: 2-Methylbutyrylglycin wird in der analytischen Chemie als Referenzstandard zur Identifizierung und Quantifizierung von Acylglycinen in biologischen Proben verwendet .
Biologie: Die Verbindung wird im Zusammenhang mit Stoffwechselstörungen untersucht, insbesondere solchen, die den Stoffwechsel von verzweigtkettigen Aminosäuren betreffen. Erhöhte 2-Methylbutyrylglycin-Spiegel sind mit einem Mangel an Kurzketten-Acyl-CoA-Dehydrogenase verbunden .
Medizin: Die Forschung an 2-Methylbutyrylglycin hat Auswirkungen auf die Diagnose und das Verständnis von Stoffwechselstörungen. Es wird in Neugeborenenscreeningprogrammen eingesetzt, um Stoffwechselanomalien zu erkennen .
Industrie: Obwohl die spezifischen industriellen Anwendungen begrenzt sind, macht die Rolle der Verbindung in metabolischen Studien sie wertvoll für die Entwicklung von diagnostischen Instrumenten und therapeutischen Ansätzen .
5. Wirkmechanismus
2-Methylbutyrylglycin ist ein Metabolit der essentiellen Aminosäure Isoleucin. Es wird durch Hydrolyse des Isoleucin-Katabolismus-Zwischenprodukts (S)-2-Methylbutyryl-CoA gebildet. Wenn die Aktivität der 2-Methylbutyryl-CoA-Dehydrogenase beeinträchtigt ist, reichert sich 2-Methylbutyrylglycin an . Diese Anhäufung kann zur Bildung von Thiobarbitursäure-reaktiven Substanzen in Geweben führen, was auf oxidativen Stress hindeutet .
Wirkmechanismus
- Deficiency of short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the accumulation of 2-methylbutyryl-CoA within the mitochondrion, which is then transesterified with glycine by the mitochondrial enzyme acyl-CoA glycine-N-acyltransferase (glycine-N-acylase) to form 2-methylbutyrylglycine .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
2-Methylbutyrylglycine is associated with 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency . This condition is a rare disorder in which the body is unable to process proteins properly . Future research may focus on improving detection of SBCADD and defining its clinical phenotype .
Biochemische Analyse
Biochemical Properties
2-Methylbutyrylglycine is produced by the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction of acyl-CoA and glycine . It is a metabolite of the essential amino acid L-isoleucine . It is produced by hydrolysis of the L-isoleucine catabolic intermediate (S)-2-methylbutyryl-CoA .
Cellular Effects
In vitro studies have shown that this compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain . This suggests that it may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the degradation pathway of L-isoleucine . It is also associated with the activity of 2-methylbutyryl-CoA dehydrogenase
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of L-isoleucine . It is produced by the hydrolysis of the L-isoleucine catabolic intermediate (S)-2-methylbutyryl-CoA
Subcellular Localization
It is known to be present in the cytoplasm and is also excreted
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 2-Methylbutyrylglycin kann durch die Einwirkung von Glycin-N-Acyltransferase synthetisiert werden, einem Enzym, das die Reaktion zwischen Acyl-CoA und Glycin katalysiert, um N-Acylglycin zu bilden . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein des Enzyms und geeigneter Substrate unter physiologischen Bedingungen.
Industrielle Produktionsverfahren: Der Prozess beinhaltet die Acylierung von Glycin mit 2-Methylbutyrylchlorid in Gegenwart einer Base wie Natriumhydroxid .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methylbutyrylglycin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.
Substitution: Die Acylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder bestimmte Reaktionsbedingungen, wie saure oder basische Umgebungen.
Wichtigste gebildete Produkte:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Glycinderivate, abhängig vom eingeführten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-sec-Valerylglycin
- α-Methylbutyrylglycin
- 2-(2-Methylbutanamido)essigsäure
Vergleich: 2-Methylbutyrylglycin ist aufgrund seiner spezifischen Rolle im Stoffwechsel von Isoleucin einzigartig. Obwohl ähnliche Verbindungen wie N-sec-Valerylglycin und α-Methylbutyrylglycin strukturelle Ähnlichkeiten aufweisen, unterscheiden sie sich in ihren Stoffwechselwegen und biologischen Funktionen .
Eigenschaften
IUPAC Name |
2-(2-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866253 | |
| Record name | N-(2-Methylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52320-67-9 | |
| Record name | 2-Methylbutyrylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyrylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Methylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of 2-Methylbutyrylglycine (2-MBG)?
A: 2-MBG is a key biomarker for Short/branched-chain acyl-CoA dehydrogenase (SBCADD) deficiency, a rare genetic disorder affecting the breakdown of the amino acid isoleucine. Elevated levels of 2-MBG in urine are considered a hallmark of this condition. [, , , , ]
Q2: How is SBCADD deficiency typically diagnosed?
A: Newborn screening programs using tandem mass spectrometry often flag elevated C5-acylcarnitine levels (isovalerylcarnitine, 2-methylbutyrylcarnitine). [, ] Confirmation of SBCADD deficiency involves detecting elevated 2-MBG in urine through gas chromatography-mass spectrometry and identifying mutations in the ACADSB gene. [, , ]
Q3: Can 2-MBG be elevated in other metabolic disorders?
A: Yes, 2-MBG elevation can also occur in propionic acidemia, another genetic disorder affecting the metabolism of certain amino acids. [, ] This highlights the importance of a comprehensive diagnostic approach.
Q4: What is the role of the R-pathway of isoleucine oxidation in SBCADD deficiency?
A: The presence of 2-ethylhydracrylic acid (2-EHA) in the urine of individuals with SBCADD suggests increased flux through the R-pathway of isoleucine oxidation. [] This finding challenges the traditional understanding of SBCAD's role in this pathway and suggests the involvement of an alternative enzyme. []
Q5: How does dietary isoleucine intake affect 2-MBG levels?
A: In a pig study, optimizing dietary leucine (another branched-chain amino acid) led to decreased urinary excretion of 2-MBG. [] This finding suggests potential interactions between different branched-chain amino acids and their impact on metabolic pathways.
Q6: Are there any specific analytical techniques used to measure 2-MBG?
A: Gas chromatography-mass spectrometry is commonly used for the accurate quantification of 2-MBG in urine samples. [, ]
Q7: What is the historical context of 2-MBG research?
A: Early research identified 2-MBG as an abnormal metabolite in individuals with propionic acidemia. [] The discovery of SBCADD deficiency as a distinct disorder with elevated 2-MBG as a hallmark is a more recent development. [] Research on 2-MBG and its role in metabolic disorders continues to evolve with ongoing studies focusing on longitudinal monitoring, treatment strategies, and the complex interplay of metabolic pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
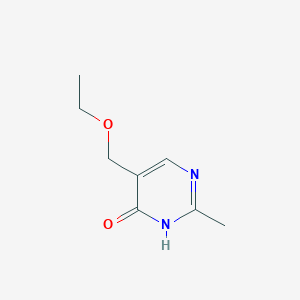
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)


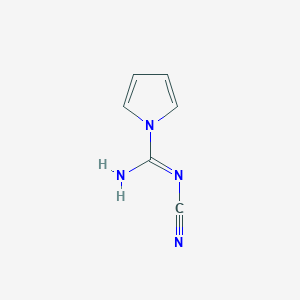
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
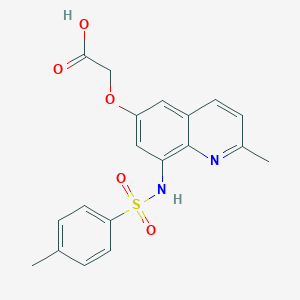
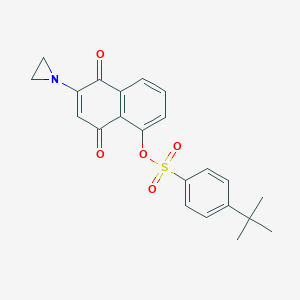
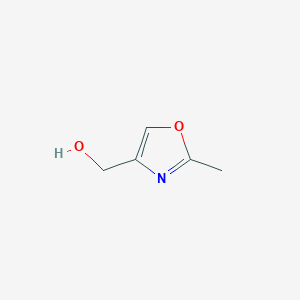

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)
